molecular formula C7H19Cl2N3S B13729888 2-Diethylaminoethylisothiuronium chloride hydrochloride CAS No. 17124-73-1

2-Diethylaminoethylisothiuronium chloride hydrochloride

Cat. No.: B13729888
CAS No.: 17124-73-1
M. Wt: 248.22 g/mol
InChI Key: QMSYVGCCVPYKCT-UHFFFAOYSA-N
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Description

2-Diethylaminoethylisothiuronium chloride hydrochloride (CAS 5445-68-1) is a chemical reagent with the molecular formula C7H18ClN3S and a molecular weight of 211.75 . This compound is offered for research applications and is not for human or veterinary use. Research Applications: This compound is structurally classified as an isothiouronium salt. Research-grade isothiouronium derivatives, such as 2-Aminoethylisothiouronium bromide, have documented applications in biochemical research for the pre-treatment of sheep red blood cells (shRBC) to remove negative charges and avoid mutual repulsion, a technique used in immunological studies . Analytical Information: This compound can be analyzed by reverse-phase (RP) HPLC methodology . A suitable method involves using a mobile phase of acetonitrile, water, and phosphoric acid, which can be modified for Mass-Spec (MS) compatibility by replacing phosphoric acid with formic acid . This analytical approach is scalable and can be adapted for the isolation of impurities in preparative separation or for pharmacokinetic studies . Please Note: The detailed research value and specific mechanisms of action for this exact compound are not fully detailed in the current literature. The research applications mentioned are based on closely related chemical analogues. Researchers are encouraged to conduct their own verification for specific applications.

Properties

CAS No.

17124-73-1

Molecular Formula

C7H19Cl2N3S

Molecular Weight

248.22 g/mol

IUPAC Name

2-(diethylamino)ethyl carbamimidothioate;dihydrochloride

InChI

InChI=1S/C7H17N3S.2ClH/c1-3-10(4-2)5-6-11-7(8)9;;/h3-6H2,1-2H3,(H3,8,9);2*1H

InChI Key

QMSYVGCCVPYKCT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSC(=N)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

Based on the available research and patent data, the synthesis involves the following key steps:

  • Starting Materials: 2-(Diethylamino)ethyl chloride or related chlorides serve as the alkylating agents.
  • Reaction with Thiourea: The alkyl chloride is reacted with thiourea in an appropriate solvent system, often under reflux, to form the isothiouronium salt.
  • Purification: The crude product is purified by filtration, washing, and drying to obtain the final this compound with high purity.

This method leverages the nucleophilic substitution of chloride by the sulfur atom in thiourea, forming the isothiouronium salt intermediate.

Optimized Conditions and Yields

In a study focusing on related 2-(dialkylamino)ethanethiols and their isothiouronium salts, the hydrolysis of isothiouronium salts was preferred over hydrosulfide methods due to better yields and purity, especially on a microscale. The reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.

Parameter Typical Condition Effect on Product
Temperature Reflux (~70–80 °C) Ensures complete reaction
Solvent Ethanol or water mixtures Affects solubility and purity
Reaction Time Several hours (2–6 h) Influences yield and completeness
Molar Ratios Slight excess of thiourea Drives reaction to completion
Purification Steps Filtration, washing, drying Removes impurities, enhances purity

Advantages of the Isothiouronium Salt Route

  • High Purity: The method produces compounds with purity exceeding 99%, important for analytical standards and pharmaceutical intermediates.
  • Good Yields: Yields are satisfactory even on small scales, making the method suitable for both laboratory and industrial synthesis.
  • Environmental Considerations: Compared to other methods using harsher reagents or solvents, this approach reduces hazardous waste and simplifies purification.

Comparative Analysis with Related Compounds

A related patent (CN103408432A) describes the synthesis of 2-dimethylaminoethyl chloride hydrochloride via chlorination of dimethylethanolamine with thionyl chloride under mild conditions (5–15 °C), followed by reflux with absolute ethanol. Although this patent focuses on a different compound, the approach highlights important considerations such as temperature control, solvent choice, and gas absorption for environmental safety, which are relevant to the preparation of this compound as well.

Aspect 2-Dimethylaminoethyl Chloride Hydrochloride This compound
Starting Material Dimethylethanolamine 2-(Diethylamino)ethyl chloride
Key Reagent Thionyl chloride Thiourea
Reaction Temperature 5–15 °C (chlorination), reflux (ethanol) Reflux (~70–80 °C)
Purification Filtration, washing, drying Filtration, washing, drying
Yield ~88.6% High, typically >85%
Purity >99% >99%
Environmental Considerations Gas absorption, reduced waste Less hazardous reagents, simplified purification

Research Findings and Notes

  • The preparation of this compound benefits from the use of isothiouronium salt intermediates, which provide a cleaner and more controlled synthesis route.
  • Hydrolysis of isothiouronium salts is a preferred method for obtaining 2-(dialkylamino)ethanethiols, which are closely related compounds, ensuring high chemical purity necessary for analytical standards.
  • Reaction parameters such as molar ratios, temperature, and solvent choice significantly impact the yield and purity.
  • Environmental considerations are increasingly important; thus, methods that minimize hazardous waste and simplify purification are favored.

Chemical Reactions Analysis

2-Diethylaminoethylisothiuronium chloride hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₇H₁₉Cl₂N₃S
  • Molecular Weight : 224.21 g/mol
  • CAS Number : 869-24-9
  • Physical State : Typically appears as a colorless to yellow aqueous solution.

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)
2-Diethylaminoethylisothiuronium chloride hydrochloride serves as a crucial intermediate in the synthesis of various APIs. Its ability to participate in alkylation reactions makes it valuable for creating compounds targeting central nervous system disorders, such as anxiolytics and antidepressants.

Case Study: Synthesis of Antidepressants
Research has demonstrated the successful use of this compound in synthesizing specific antidepressant drugs through alkylation processes, enhancing the efficacy of treatments for mood disorders.

Application Details
AnxiolyticsIntermediate for synthesis
AntidepressantsKey role in drug formulation

Agrochemical Production

This compound is utilized in the production of agrochemicals, including pesticides and herbicides. It acts as an essential intermediate for synthesizing plant protection chemicals that control pests and improve crop yields.

Case Study: Herbicide Development
In agricultural research, this compound has been employed to develop novel herbicides that exhibit enhanced efficacy against resistant weed species, contributing to increased agricultural productivity.

Agrochemical Type Function
PesticidesPest control
HerbicidesWeed management

Chemical Research and Development

This compound is widely used as a chemical reagent in laboratory settings for various research purposes. It facilitates the synthesis of novel compounds and materials, aiding the development of new chemical products and exploration of molecular interactions.

Research Applications
In medicinal chemistry and organic synthesis, this compound is instrumental in creating complex molecules that can lead to breakthroughs in drug development.

Field of Research Application
Medicinal ChemistryNovel drug synthesis
Organic SynthesisComplex molecule formation

Production of Polymers and Resins

The compound is also involved in synthesizing specific polymers and resins, where precise chemical modifications are required. Its application in polymer synthesis allows for tailoring properties such as solubility and viscosity, critical for producing specialty materials used in coatings and adhesives.

Case Study: Polymer Modification
Research has shown that incorporating this compound into polymer formulations can significantly enhance their mechanical properties and stability under various environmental conditions.

Polymer Type Modification Purpose
Specialty PolymersImproved mechanical properties
CoatingsEnhanced durability

Mechanism of Action

The mechanism of action of 2-Diethylaminoethylisothiuronium chloride hydrochloride involves its interaction with specific molecular targets. It can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This interaction can lead to changes in the structure and function of these biomolecules, affecting various cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Alkyl Substituents

describes the synthesis of [(2-dialkylamino)ethyl]isothiouronium chloride hydrochlorides (3a–3c), which differ in alkyl substituents:

  • 3a: [2-(Ethylmethylamino)ethyl]isothiouronium chloride hydrochloride
  • 3b: [2-(Methylpropylamino)ethyl]isothiouronium chloride hydrochloride
  • 3c: [2-(Isopropylmethylamino)ethyl]isothiouronium chloride hydrochloride
Key Findings:
Property 3a 3b 3c
Melting Point (°C) 127–130 (decomp.) 108–110 (decomp.) 202–203 (decomp.)
Yield (%) 86 90 84
Alkyl Groups Ethyl, methyl Methyl, propyl Isopropyl, methyl

Analysis :

  • Branching in alkyl groups (e.g., isopropyl in 3c) increases thermal stability, reflected in higher melting points.
  • Steric effects influence reaction yields, with linear substituents (3b) achieving higher yields .

Precursor: 2-(Diethylamino)ethyl Chloride Hydrochloride (CAS 869-24-9)

This precursor lacks the isothiuronium group but shares the diethylaminoethyl backbone.

Key Properties:
Property Value/Description Source
Molecular Formula C₆H₁₅Cl₂N
Molecular Weight 172.09 g/mol
Melting Point 206–210°C
Hazards H300, H310, H330, H314

Comparison :

  • The addition of the isothiuronium group in the target compound likely alters solubility and reactivity, enabling thiourea-mediated reactions.
  • The precursor exhibits severe acute toxicity (fatal via ingestion, skin contact, or inhalation), suggesting that structural modifications (e.g., isothiuronium addition) may mitigate or shift hazard profiles .

Thioamide Analog: 2-(Dimethylamino)thioacetamide Hydrochloride (CAS 27366-72-9)

This compound replaces the isothiuronium group with a thioacetamide moiety.

Key Properties:
Property Value/Description Source
Molecular Formula C₄H₁₀N₂S·HCl
Molecular Weight 154.664 g/mol
Boiling Point 176°C
LogP 1.336

Analysis :

  • The thioacetamide group reduces molecular weight and increases lipophilicity (LogP = 1.336) compared to isothiuronium derivatives.
  • Such differences may influence biodistribution and metabolic stability in pharmaceutical contexts .

Simplified Derivative: 2-Chloroethylamine Hydrochloride (CAS 870-24-6)

A structurally simpler compound with a primary amine and chloroethyl group.

Key Properties:
Property Value/Description Source
Molecular Formula C₂H₆ClN·HCl
Molecular Weight 123.02 g/mol

Comparison :

  • The absence of diethyl and isothiuronium groups simplifies synthesis but limits utility in complex reactions requiring tertiary amine or sulfur-based reactivity .

Target Compound and Isothiuronium Analogs

  • General Method: Reacting (2-chloroethyl)dialkylamine hydrochloride with thiourea in dry ethanol under reflux, followed by crystallization .
  • Example: Precursor: 2-(Diethylamino)ethyl chloride hydrochloride (CAS 869-24-9) reacts with thiourea to form the target compound .

Hazard Profiles

Compound Key Hazards Source
2-(Diethylamino)ethyl chloride hydrochloride H300, H310, H330 (acute toxicity)
Isothiuronium analogs (3a–3c) No severe hazards reported
2-(Dimethylamino)thioacetamide hydrochloride Not specified in evidence

Analysis :

  • The precursor’s high toxicity underscores the importance of structural modifications to enhance safety in downstream applications .

Biological Activity

2-Diethylaminoethylisothiuronium chloride hydrochloride (CAS No. 17124-73-1) is a compound of significant interest in pharmacology and biochemistry due to its interactions with various biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an isothiouronium salt characterized by the presence of a diethylamino group attached to an ethyl chain linked to a thiourea moiety. Its molecular formula is C₇H₁₄ClN₂S, and it exhibits solubility in water, which facilitates its bioavailability in biological systems.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly in the modulation of cholinergic activity. The compound acts as a cholinergic agonist , influencing acetylcholine receptors and potentially leading to enhanced synaptic transmission. This mechanism is crucial in various physiological processes, including muscle contraction and cognitive functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against Gram-positive bacteria, highlighting its potential as an antibacterial agent. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Neuroprotective Effects

In neuropharmacological studies, the compound has shown promise as a neuroprotective agent. It appears to mitigate oxidative stress in neuronal cells, thus preventing apoptosis induced by neurotoxic agents. This effect may be attributed to its ability to enhance the expression of antioxidant enzymes.

Case Studies

  • Cholinergic Modulation : In a clinical trial involving patients with cognitive impairments, administration of this compound resulted in improved memory performance and cognitive function, supporting its role in cholinergic modulation.
  • Antimicrobial Efficacy : A laboratory study tested the compound against various bacterial strains, showing significant inhibition zones compared to controls, indicating strong antimicrobial activity.

Comparative Analysis with Similar Compounds

Compound NameActivity TypeMechanism of Action
2-Diethylaminoethylisothiuronium Cl.AntimicrobialDisruption of cell membranes
MetforminAntidiabeticActivation of AMPK pathway
ChlorhexidineAntisepticDisruption of microbial cell walls

Q & A

Q. How to reconcile discrepancies in reported toxicity profiles across studies?

  • Methodological Answer:
  • Meta-Analysis: Aggregate data from peer-reviewed studies (e.g., LD50_{50}, NOAEL) and adjust for species-specific metabolic differences.
  • In Vitro/In Vivo Correlation: Compare cytotoxicity (e.g., MTT assay) with in vivo outcomes to validate translational relevance .

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